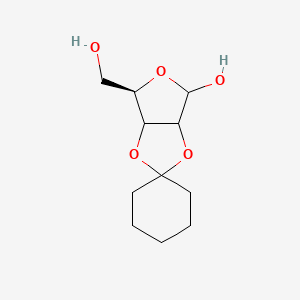

2,3-O-环己亚甲基-β-D-呋喃核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-O-Cyclohexylidene-beta-D-ribofuranose is a compound with the molecular formula C11H18O5 and a molecular weight of 230.26 . It is a compound of immense importance in the field of biomedicine, displaying remarkable potential for the development of anti-cancer medications owing to its robust anti-tumor properties .

Synthesis Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with a 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . The synthesis process is complex and involves several stages, including the use of DFT calculations and X-ray analysis .Molecular Structure Analysis

The molecular structure of 2,3-O-Cyclohexylidene-beta-D-ribofuranose contains a total of 36 bonds, including 18 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 3 ethers .Chemical Reactions Analysis

The chemical reactions of 2,3-O-Cyclohexylidene-beta-D-ribofuranose are complex and involve several stages. Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-O-Cyclohexylidene-beta-D-ribofuranose include a molecular formula of C11H18O5 and a molecular weight of 230.26 . It also contains a total of 36 bonds, including 18 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 3 ethers .科学研究应用

NMR Spectroscopy

“2,3-O-Cyclohexylidene-beta-D-ribofuranose” has been used in the study of furanose ring conformations. This compound was synthesized and its conformational preferences were studied using 1H NMR spectra, DFT calculations, and X-ray analysis .

Synthesis of More Complex Compounds

Simple β-D-ribofuranosides like “2,3-O-Cyclohexylidene-beta-D-ribofuranose” are often used as intermediate products in the syntheses of more sophisticated ribose derivatives .

Study of Ribonucleosides

Ribonucleosides, which are essential for all life forms on Earth, have been studied using “2,3-O-Cyclohexylidene-beta-D-ribofuranose”. These studies have helped in understanding how ribonucleosides encode, transmit, and express genetic information in living organisms .

Medical Research

Ribonucleosides and their derivatives, which can be studied using “2,3-O-Cyclohexylidene-beta-D-ribofuranose”, are profoundly explored in medicine as anticancer, antibacterial, and antiviral agents .

Inhibitory Activity Study

β-D-Ribofuranosides possessing phenolic aglycones were synthesized and found to exhibit the Src kinase inhibitory activity .

Glycosidation of D-Ribose

The glycosidation of D-ribose is of interest to organic chemists. “2,3-O-Cyclohexylidene-beta-D-ribofuranose” can be used in these studies .

作用机制

Target of Action

It’s known that this compound is used in the preparation of d-xylofuranose derivatives .

Mode of Action

It’s known that a series of β-d-ribofuranosides and ribonucleosides fused with 2,3-o-isopropylidene ring was synthesized and studied in terms of their conformational preferences .

Biochemical Pathways

It’s known that the exclusive presence of β-d-ribofuranose in nucleic acids is still a conundrum in prebiotic chemistry, given that pyranose species are substantially more stable at equilibrium .

属性

IUPAC Name |

(6R)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-10,12-13H,1-6H2/t7-,8?,9?,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDAIDRGKDVDCA-QVNBGCGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(OC(C3O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC3[C@H](OC(C3O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747399 |

Source

|

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-O-Cyclohexylidene-beta-D-ribofuranose | |

CAS RN |

177414-91-4 |

Source

|

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/no-structure.png)

![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)